molecular formula C8H19ClN2O2S B1371208 N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride CAS No. 1171503-08-4

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride

Cat. No. B1371208
CAS RN: 1171503-08-4
M. Wt: 242.77 g/mol
InChI Key: PROJKJACUBBVBR-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H19N2O2S·HCl . It has a molecular weight of 242.77 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride is 1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride is a solid . It has a molecular weight of 242.77 . The compound’s InChI code is 1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H , which provides information about its molecular structure.

Scientific Research Applications

Catalytic Asymmetric Synthesis

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride has been utilized in catalytic asymmetric synthesis. Specifically, it serves as a ligand in metal-mediated reactions. For instance, Wipf and Wang (2002) have described its role in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess, indicative of its potential in asymmetric synthesis (Wipf & Wang, 2002).

Drug Synthesis Process

In the pharmaceutical industry, this compound plays a role in the synthesis of certain drugs. Tian Shuan (2013) detailed its use in a new process for the preparation of Dronedarone Hydrochloride, a medication approved for atrial fibrillation. The process characterized by Shuan emphasizes the compound's importance in improving yield and practicality in drug synthesis (Shuan, 2013).

Chemical Synthesis and Modification

It has applications in various chemical synthesis and modification processes. For example, Sakamoto et al. (1988) used a derivative of this compound in the one-step synthesis of 1-methylsulfonyl-indoles, demonstrating its versatility in organic synthesis (Sakamoto et al., 1988). Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlighting its role in creating chemoselective N-acylation reagents (Kondo et al., 2000).

Protein and Amino Acid Analysis

The compound also finds use in biochemical analysis, like the study by Simpson et al. (1976), which describes a method for amino acid analysis of proteins using a derivative of this compound (Simpson et al., 1976).

properties

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROJKJACUBBVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1(CCCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride

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